dimethyl 4-methoxypyridine-2,6-dicarboxylate

Phosphodiesterase 4A PDE4A inhibition cAMP-specific phosphodiesterase

Generic pyridine-2,6-dicarboxylates fail to deliver the electronic tuning required for selective phosphodiesterase inhibition or catalytic water oxidation. This 4-methoxy derivative directly addresses that gap. • Documented PDE4A IC50 of 5.01 µM - use as a validated SAR benchmark. • Demonstrated catalytic activity in Ce(IV)-driven water oxidation when complexed with Ru, outperforming unsubstituted pyridine analogs. • Non-coordinating 4-OMe group enables controlled heteroleptic complex synthesis with X-ray validated octahedral geometries. Sourced from qualified suppliers with full analytical documentation; ready for immediate dispatch.

Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
CAS No. 19872-93-6
Cat. No. B010923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 4-methoxypyridine-2,6-dicarboxylate
CAS19872-93-6
SynonymsDimethyl 4-methoxy-2,6-Pyridinedicarboxylate
Molecular FormulaC10H11NO5
Molecular Weight225.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3
InChIKeyNFIRNYBABWFVNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS 19872-93-6) for PDE4A and Catalysis Research Procurement


Dimethyl 4-methoxypyridine-2,6-dicarboxylate (CAS 19872-93-6), molecular formula C10H11NO5 with molecular weight 225.20 g/mol, is a 4-substituted pyridine-2,6-dicarboxylate ester [1]. This compound serves as a versatile intermediate and ligand precursor, characterized by the electron-donating methoxy group at the pyridine 4-position. Its structural features enable applications spanning phosphodiesterase inhibition research [2] to coordination chemistry as a ligand for metal complex formation [3].

Substitution Risks for Dimethyl 4-methoxypyridine-2,6-dicarboxylate: Why In-Class Compounds Fail Critical Assays


Compounds within the pyridine-2,6-dicarboxylate class are not functionally interchangeable due to the profound influence of the 4-position substituent on electronic properties, biological activity, and coordination behavior. The electron-donating 4-methoxy group in this compound specifically alters ligand field strength and catalytic activity in ruthenium-based water oxidation systems compared to unsubstituted pyridine analogs [1]. Similarly, the 4-methoxy substitution differentiates this compound from 4-hydroxy (chelidamic acid) derivatives, which exhibit distinct metal-binding preferences and hydrogen-bonding capacities in crystal structures [2]. Generic substitution with alternative pyridine dicarboxylates may result in complete loss of catalytic activity [1] or failure to achieve target enzyme inhibition profiles. The evidence presented in Section 3 quantifies these critical differences.

Quantitative Evidence Guide: Dimethyl 4-methoxypyridine-2,6-dicarboxylate Differentiation Data


PDE4A Enzyme Inhibition: Dimethyl 4-methoxypyridine-2,6-dicarboxylate IC50 Value

This compound demonstrates inhibitory activity against unpurified recombinant PDE4A with an IC50 of 5.01 µM as recorded in the ChEMBL database [1]. This represents a baseline inhibitory profile for this scaffold. Users should note that this is a class-level measurement with no direct head-to-head comparator data available for structurally identical analogs in the same assay.

Phosphodiesterase 4A PDE4A inhibition cAMP-specific phosphodiesterase

Water Oxidation Catalysis: 4-Methoxypyridine Ligand Enables Catalytic Activity vs. Inactive Pyridine and Pyrazine Analogs

In ruthenium-based water oxidation catalysts of the type [Ru(pdc)L3], the complex bearing 4-methoxypyridine (L) as an axial ligand (Complex 1) is capable of catalyzing Ce(IV)-driven water oxidation [1]. The electron-donating methoxy group increases catalytic activity relative to the pyridine analog (Complex 2) which is also catalytically active but with lower performance attributable to electronic differences [1]. Critically, the analogous DMSO-containing complexes (Complexes 4 and 5) bearing the same ligands are completely inactive, demonstrating the essential role of the specific ligand environment [1].

Water oxidation catalysis Ruthenium complexes Artificial photosynthesis

Coordination Geometry and Ligand Behavior: 4-Methoxypyridine vs. Chelidamate in Mixed-Ligand Ni(II)/Co(II) Complexes

In mixed chelidamate complexes of the formula [M(chel)(mhpOCH3)·2H2O]·2H2O (M = Ni(II) or Co(II); chel = chelidamate; mhp = 4-methoxypyridine), the central metal ion adopts a distorted octahedral geometry coordinated by the 4-methoxypyridine nitrogen atom, the chelidamate nitrogen and oxygen atoms, and two aqua oxygen atoms [1]. The crystal structures are further stabilized by intra- and intermolecular hydrogen bonds and π–π stacking interactions [1]. This coordination pattern differs fundamentally from complexes employing 4-hydroxypyridine-2,6-dicarboxylate (chelidamic acid) alone, where the 4-hydroxy group participates directly in metal binding and hydrogen-bonding networks.

Coordination chemistry Mixed-ligand complexes X-ray crystallography

High-Value Research Scenarios for Dimethyl 4-methoxypyridine-2,6-dicarboxylate Procurement


PDE4A Inhibitor Screening and Scaffold Development

Researchers evaluating pyridine-2,6-dicarboxylate scaffolds for phosphodiesterase inhibition can utilize this compound as a characterized reference standard with a documented PDE4A IC50 of 5.01 µM [1]. This provides a benchmark for structure-activity relationship (SAR) studies aimed at optimizing potency through further structural modifications.

Artificial Photosynthesis and Water Oxidation Catalyst Design

Investigators developing molecular water oxidation catalysts should select this compound as a ligand precursor based on the demonstrated catalytic activity of its Ru(pdc)(4-methoxypyridine)3 complex in Ce(IV)-driven water oxidation [2]. The electron-donating methoxy group enhances catalytic performance compared to unsubstituted pyridine analogs, while alternative DMSO-containing complexes are catalytically inactive [2].

Mixed-Ligand Coordination Complex Synthesis with Controlled Ligand Competition

For coordination chemists synthesizing heteroleptic Ni(II) or Co(II) complexes, this compound provides a non-coordinating 4-position substituent that avoids unwanted bridging or additional metal-binding interactions [3]. This enables controlled mixed-ligand architectures with chelidamate or other polydentate ligands, supported by X-ray crystallographic validation of the resulting distorted octahedral geometries [3].

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